molecular formula C15H17N3O3 B2421750 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1796947-87-9

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2421750
CAS No.: 1796947-87-9
M. Wt: 287.319
InChI Key: IDGXAZSGTRWPBP-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring, a tetrahydrofuran moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide.

    Reduction: 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It may serve as a probe to study the interaction of benzamide derivatives with biological macromolecules.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)benzamide: Similar structure but with a different position of the pyrazole ring.

    3-methoxy-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a different position of the tetrahydrofuran ring.

Uniqueness

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.

Properties

IUPAC Name

3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-4-2-3-11(7-14)15(19)17-12-8-16-18(9-12)13-5-6-21-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXAZSGTRWPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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